2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine
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Overview
Description
2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine is a chemical compound that belongs to the class of imidazolidines This compound is characterized by the presence of two phenyl groups and a dichlorophenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2,3-dichloroaniline with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolidine ring. The process may involve the use of solvents such as toluene or dimethylformamide (DMF) and requires careful temperature control to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like DMF or DMSO
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different biological activities.
2,4-Dichlorophenol: Another dichlorophenyl derivative with distinct chemical properties and applications.
2,5-Dichlorophenol: Similar in structure but with variations in reactivity and use .
Uniqueness
2-(2,3-Dichlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific combination of phenyl and dichlorophenyl groups attached to the imidazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-1,3-diphenylimidazolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2/c22-19-13-7-12-18(20(19)23)21-24(16-8-3-1-4-9-16)14-15-25(21)17-10-5-2-6-11-17/h1-13,21H,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCVSSRZCJFRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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